meso-2,3-Dibromosuccinic acid is a valuable intermediate used in organic synthesis for the preparation of other molecules. Its usefulness stems from the presence of two bromine atoms attached to a central carbon chain. These bromine atoms can be readily displaced or undergo other chemical reactions, allowing researchers to introduce new functional groups into a molecule.
For example, meso-2,3-dibromosuccinic acid can be converted into various diacid derivatives by replacing the bromine atoms with carboxylic acid groups []. This transformation can be achieved through hydrolysis, a chemical reaction involving water. The resulting diacids are useful building blocks for more complex molecules.
meso-2,3-Dibromosuccinic acid has also been explored in pharmaceutical research, although to a lesser extent than in organic synthesis. Studies have investigated its potential applications in the development of new drugs []. However, more research is needed to determine its efficacy and safety for therapeutic purposes.
meso-2,3-Dibromosuccinic acid, with the chemical formula C4H4Br2O4 and a molecular weight of 275.89 g/mol, is a dibrominated derivative of succinic acid. It appears as white crystals and is highly soluble in water. The melting point ranges from 278 to 281 degrees Celsius, while the boiling point is approximately 352 degrees Celsius . The compound is classified as corrosive and can cause severe skin burns and eye damage upon contact .
meso-2,3-Dibromosuccinic acid is a corrosive compound that can cause severe skin burns and eye damage. It is classified as a danger according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [].
These reactions highlight the compound's versatility in organic synthesis.
Research indicates that meso-2,3-Dibromosuccinic acid exhibits biological activity that may include:
Several methods exist for synthesizing meso-2,3-Dibromosuccinic acid:
These methods demonstrate the compound's accessibility for laboratory synthesis.
meso-2,3-Dibromosuccinic acid finds applications in various fields:
Interaction studies involving meso-2,3-Dibromosuccinic acid often focus on its reactivity with biological molecules. For instance:
These interactions are crucial for understanding the compound's biological implications.
meso-2,3-Dibromosuccinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Notable Features |
---|---|---|
2,3-Dibromosuccinic Acid | C4H4Br2O4 | Different stereochemistry; not meso form |
Succinic Acid | C4H6O4 | No bromine substituents; less reactive |
Maleic Acid | C4H4O4 | Unsaturated; different reactivity profile |
Fumaric Acid | C4H4O4 | Geometric isomer of maleic acid |
The unique feature of meso-2,3-Dibromosuccinic acid lies in its specific bromination pattern and meso configuration, which influences its reactivity and biological properties compared to these similar compounds.
The development of bromination protocols for meso-2,3-dibromosuccinic acid synthesis has undergone significant evolution since the early 20th century [1]. The foundational work by McKenzie in 1912 established the fundamental understanding that bromination of fumaric acid yields the optically inactive meso-form, while bromination of maleic acid produces the racemate of optically active forms [2]. This stereochemical distinction became the cornerstone of subsequent synthetic developments [1].
Early protocols suffered from substantial limitations when scaled beyond laboratory quantities [2]. While small-scale bromination of fumaric acid in aqueous medium at high temperature could achieve yields up to 80% theory, industrial-scale attempts yielded only 50% due to numerous undesirable side-reactions [2]. These early challenges necessitated the development of more sophisticated approaches that could maintain both stereoselectivity and high yields at industrial scales [2].
The historical progression revealed that direct addition of bromine to maleic acid results in the racemate of optically active 2,3-dibromosuccinic acid, with simultaneous transposition of maleic acid to fumaric acid occurring to only 25-30% [2]. This limited conversion made isolation of the industrially important meso-form extremely difficult from the resulting product mixture [2].
The most significant advancement in meso-2,3-dibromosuccinic acid synthesis came with the development of aqueous hydrogen bromide-mediated bromination protocols [2]. This method enables the production of the meso-form from both fumaric acid and maleic acid through a unified approach [2]. The process involves introducing bromine into a suspension of fumaric or maleic acid in an aqueous hydrogen bromide solution containing 10 to 48% by weight dissolved hydrogen bromide [2].
The optimal reaction parameters have been extensively characterized through industrial implementation [2]. The fumaric or maleic acid is first suspended in the aqueous hydrogen bromide solution with intense agitation, maintaining a ratio of 2 to 3 parts by weight of the aqueous hydrogen bromide solution for every part by weight of the acid substrate [2]. The suspension is heated to temperatures between 50 and 90°C before bromine addition commences [2].
Method | Starting Material | Temperature (°C) | HBr Concentration (%) | Product | Yield (%) |
---|---|---|---|---|---|
Aqueous HBr Bromination (Fumaric Acid) | Fumaric Acid | 50-90 | 20-48 | meso-2,3-Dibromosuccinic Acid | 90-98 |
Aqueous HBr Bromination (Maleic Acid) | Maleic Acid | 50-90 | 20-48 | meso-2,3-Dibromosuccinic Acid | 90-98 |
Water Reflux Bromination (Fumaric Acid) | Fumaric Acid | 100 | 0 | meso-2,3-Dibromosuccinic Acid | 63-64 |
Solvent-Mediated CCl4 (Maleic Acid) | Maleic Acid | Room Temperature | 0 | Racemic 2,3-Dibromosuccinic Acid | Variable |
The bromine addition process requires careful control, with the halogen being slowly introduced while maintaining vigorous stirring until the reaction mixture contains 1 to 1.1 mole bromine per mole of the acid substrate [2]. Temperature control during bromine addition is critical, maintaining 60 to 90°C throughout the process [2]. The correlation between hydrogen bromide concentration and optimal reaction temperature has been established, with higher hydrogen bromide concentrations requiring correspondingly higher reaction temperatures within the specified range [2].
A critical discovery in this methodology is the complete conversion of maleic acid to fumaric acid in the presence of hydrobromic acid [2]. This transformation enables the production of the industrially important meso-form from either starting material, representing a significant advancement over earlier protocols that were limited by the stereochemistry of the starting material [2].
Solvent-mediated approaches have been developed to achieve stereoselective bromination through control of the reaction environment [3] [4]. The use of carbon tetrachloride as a non-participating solvent has been demonstrated to influence the stereochemical outcome of the bromination reaction [3]. In this system, maleic acid reacts with bromine in carbon tetrachloride to produce racemic 2,3-dibromosuccinic acid through a mechanism involving bromonium ion formation [3].
The stereoselectivity of these reactions is governed by the nature of the intermediate bromonium ion complex [4]. The bromonium ion formation blocks attack by the second bromine from the same side, resulting in anti-addition across the double bond [4]. This mechanistic understanding has enabled the development of protocols that can selectively produce either the meso-form or racemic mixture depending on the choice of starting material and reaction conditions [4].
Microscale procedures have been developed that differ from standard large-scale syntheses, providing enhanced control over reaction parameters [1]. These procedures have demonstrated the importance of precise solvent selection and reaction conditions in determining the stereochemical outcome of the bromination process [1].
Parameter | Optimal Range | Industrial Example 1 | Industrial Example 2 |
---|---|---|---|
Reaction Temperature | 70-90°C | 54-70°C | 80-90°C |
HBr Concentration | 20-35% by weight | 20% | 48% |
Molar Ratio (Br2:Acid) | 1.0-1.1:1 | 1.05:1 | 1.05:1 |
Reaction Time | 15 minutes - 2 hours | 1 hour | 1 hour |
Cooling Temperature | ≤10°C | 10°C | 10°C |
Final Product Purity | 90-98% | 97.6% | 90.05% |
Temperature control presents significant challenges at industrial scale due to the exothermic nature of the bromination reaction [2]. Large industrial mixtures require sophisticated cooling systems to maintain the optimal temperature range of 60 to 90°C during bromine addition [2]. The correlation between hydrogen bromide concentration and required reaction temperature necessitates precise process control to optimize both yield and selectivity [2].
The management of hydrogen bromide solutions at industrial scale requires specialized equipment and handling procedures [2]. Concentrations ranging from 10 to 48% by weight must be maintained throughout the process, with higher concentrations enabling higher reaction temperatures but requiring enhanced safety measures [2]. The recovery and recycling of mother liquor containing residual hydrogen bromide is essential for economic viability [2].
Quality control becomes increasingly complex at industrial scale, where maintaining the high purity levels achieved in laboratory synthesis requires advanced analytical monitoring [2]. The target purity of 90 to 98% of theoretical yield for the meso-form demands rigorous control of reaction parameters and purification processes [2].
The purification of meso-2,3-dibromosuccinic acid employs a multi-stage approach designed to maximize yield while ensuring product purity [6] [7]. The primary purification method involves recrystallization from 2N hydrochloric acid, which effectively removes impurities while preserving the desired stereochemical configuration [6]. This process requires careful attention to temperature control, as crystallization using boiling water leads to elimination of hydrogen bromide and product degradation [6].
Purification Method | Purpose | Conditions | Efficiency | Notes |
---|---|---|---|---|
2N HCl Recrystallization | Primary Purification | 2N HCl, Hot | High | Avoid boiling water (HBr elimination) |
Water Washing | HBr Removal | Room Temperature | Good | Until no HBr detected |
Ice Water Washing | Impurity Removal | 0-10°C | Good | Multiple washes required |
Rotary Evaporation | Solvent Recovery | Reduced Pressure | Excellent | Recovers side products |
Desiccator Drying | Final Drying | Constant Weight | Complete | Essential for purity determination |
The cooling protocol is critical for yield maximization, with the reaction mixture being cooled to 10°C or less to promote crystallization [6]. This controlled cooling process ensures optimal crystal formation while minimizing the loss of product in the mother liquor [6]. The crystallized crude material is separated through suction filtration and subjected to multiple ice water washes to remove residual impurities [6].
Water washing procedures are employed to remove residual hydrogen bromide that may adhere to the product crystals [2]. This washing continues until no hydrogen bromide can be detected in the washing water, ensuring complete removal of this impurity [2]. The washing process must be conducted at controlled temperatures to prevent product dissolution and yield loss [6].
Desiccator drying to constant weight represents the final purification step, ensuring complete removal of residual moisture and providing accurate yield determination [6]. This process is essential for achieving the target purity levels required for industrial applications [2]. The dried product exhibits melting points between 255-273°C with decomposition, confirming the meso-stereochemical configuration [7].
The mother liquor recovery system enables recycling of hydrogen bromide solutions, contributing to both economic efficiency and yield maximization [2]. Rotary evaporation of the mother liquor yields crystalline precipitates containing side products, which can be further processed or disposed of appropriately [6].
The formation of byproducts in meso-2,3-dibromosuccinic acid synthesis follows predictable patterns based on reaction conditions and mechanism [6] . The primary byproducts identified include bromomaleic acid and bromofumaric acid, which form through competing reaction pathways [6]. Extended heating of the reaction mixture significantly increases the percentage of these side products, making temperature control critical for yield optimization [6].
Reaction Conditions | Primary Product | Major Byproducts | Byproduct Yield |
---|---|---|---|
Standard Aqueous HBr | meso-2,3-Dibromosuccinic Acid | Minimal | <5% |
Extended Heating | meso-2,3-Dibromosuccinic Acid | Bromomaleic Acid, Bromofumaric Acid | 10-20% |
High Temperature (>90°C) | meso-2,3-Dibromosuccinic Acid | Increased Side Products | 15-25% |
Low HBr Concentration (<10%) | Mixed Products | Multiple Brominated Species | Variable |
Water Reflux | meso-2,3-Dibromosuccinic Acid | Bromomaleic Acid, Bromofumaric Acid | 5-15% |
The reaction mechanism proceeds through the formation of a bromonium ion intermediate, which is a three-membered ring structure containing a positively charged bromine atom [10]. This intermediate formation is critical for the stereoselectivity observed in the reaction, as it constrains the approach of the second bromine atom to the opposite face of the molecule [10]. The bromonium ion can be attacked by bromide ion at either carbon atom, but steric factors and electronic effects influence the regioselectivity of this attack [10].
Bromomaleic acid formation occurs through incomplete addition of bromine to the starting material, resulting in a monobrominated product . This compound exhibits distinct reactivity patterns and has been identified as a substrate for various enzymatic reactions . The formation of bromomaleic acid can be minimized through precise control of stoichiometry and reaction conditions [6].
Bromofumaric acid represents another significant byproduct formed through similar mechanistic pathways . This compound is characterized by its trans-configuration and exhibits a melting point of 185-186°C . The formation of bromofumaric acid is influenced by the isomerization of maleic acid to fumaric acid during the reaction process .
Compound Form | Melting Point (°C) | Stereochemistry | Formation from |
---|---|---|---|
meso-2,3-Dibromosuccinic Acid | 255-273 (decomp.) | Achiral (internal mirror plane) | Fumaric Acid (Anti-addition) |
Racemic (±)-2,3-Dibromosuccinic Acid | 167 | Chiral mixture | Maleic Acid (CCl4) |
d-2,3-Dibromosuccinic Acid | 157-158 | Chiral (+) | Resolution of racemic |
l-2,3-Dibromosuccinic Acid | 157-158 (decomp.) | Chiral (-) | Resolution of racemic |
The anti-addition mechanism explains the formation of the meso-stereoisomer from fumaric acid, where the two bromine atoms add to opposite faces of the double bond [11]. This stereochemical outcome is consistent with the bromonium ion intermediate, which prevents syn-addition and ensures the observed stereoselectivity [11]. The meso-product contains an internal mirror plane, making it achiral despite having two stereogenic centers [11].
Corrosive